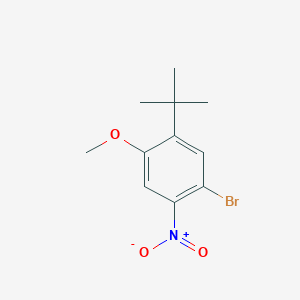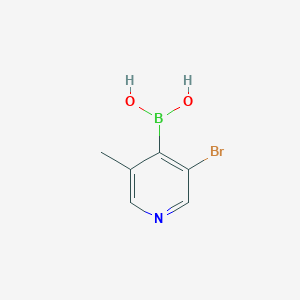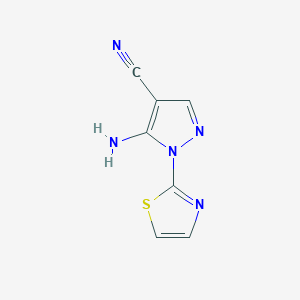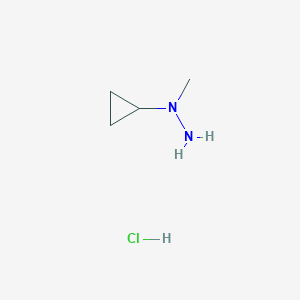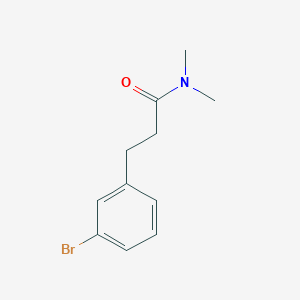
3-(3-Bromphenyl)-N,N-Dimethylpropanamid
Übersicht
Beschreibung
3-(3-bromophenyl)-N,N-dimethylpropanamide is a useful research compound. Its molecular formula is C11H14BrNO and its molecular weight is 256.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3-bromophenyl)-N,N-dimethylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-bromophenyl)-N,N-dimethylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Natürliche Produktsynthese
Die Verbindung dient als vielseitiges Ausgangsmaterial für die Synthese von Naturprodukten. Ihre Bromphenylgruppe kann verschiedene Reaktionen eingehen, wie z. B. Suzuki-Kreuzkupplung zur C-C-Bindungsbildung, Miyaura-Reaktion zur Borylierung und katalytische C-N-Kreuzkupplung (Ullmann-Reaktion oder Buchwald–Hartwig-Reaktion), wodurch ein vielfältiger chemischer Raum geschaffen werden kann .
Medizinische Chemie
In der medizinischen Chemie machen die strukturellen Merkmale der Verbindung sie zu einem Kandidaten für die Entwicklung und Synthese von Medikamenten. Ihr modifizierbares Bromatom kann zur Anbindung von Pharmakophoren verwendet werden, was möglicherweise zu neuen therapeutischen Wirkstoffen führt .
Antitumoraktivität
Der Bromphenylrest ist ein häufiges Merkmal in Molekülen mit Antitumoraktivität. Derivate dieser Verbindung wurden synthetisiert und auf ihre Wirksamkeit gegen verschiedene Krebszelllinien getestet, wobei vielversprechende Ergebnisse in der onkologischen Forschung erzielt wurden .
Molekulardocking-Studien
Die Struktur der Verbindung ermöglicht in silico-Molekulardocking-Studien, um ihre Wechselwirkung mit biologischen Zielmolekülen vorherzusagen. Dies ist entscheidend für das Verständnis ihres Potenzials als Leitverbindung in der Medikamentenentwicklung .
ADME- und Toxizitätsvorhersage
Ihre Analoga können verwendet werden, um die Eigenschaften von Absorption, Verteilung, Metabolismus und Exkretion (ADME) zu untersuchen sowie die Toxizität vorherzusagen, was wichtige Parameter in der präklinischen Medikamentenentwicklung sind .
Farbstoffsynthese
Das strukturelle Gerüst der Verbindung ist vorteilhaft für die Synthese von Farbstoffen. Das Vorhandensein der Bromphenylgruppe kann zur Schaffung neuartiger Farbstoffmoleküle mit spezifischen Eigenschaften für industrielle Anwendungen beitragen .
Heterocyclische Verbindungssynthese
Als Baustein kann sie zur Synthese einer Vielzahl von heterocyclischen Verbindungen verwendet werden, die in Pharmazeutika, Agrochemikalien und Farbstoffen weit verbreitet sind .
Materialwissenschaft
In der Materialwissenschaft kann die Verbindung bei der Synthese und Charakterisierung von monoisomeren Phthalocyaninen und Phthalocyanin-Fulleren-Dyaden eingesetzt werden, die Anwendungen in der Photovoltaik und als Halbleiter haben .
Eigenschaften
IUPAC Name |
3-(3-bromophenyl)-N,N-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-13(2)11(14)7-6-9-4-3-5-10(12)8-9/h3-5,8H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCFZIWQRLXXEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-thiophen-3-ylpyrrolidine-3-carboxylic acid](/img/structure/B1526319.png)

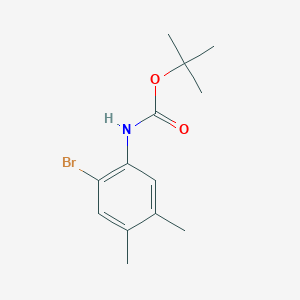
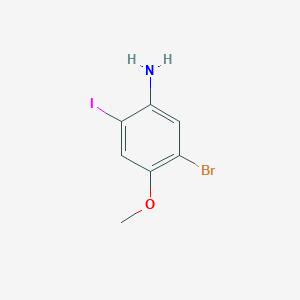
![Tert-butyl 2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B1526326.png)

![(S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene](/img/structure/B1526328.png)
![tert-Butyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B1526331.png)

